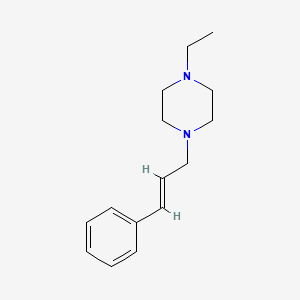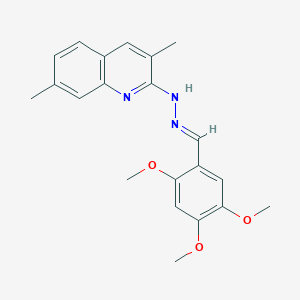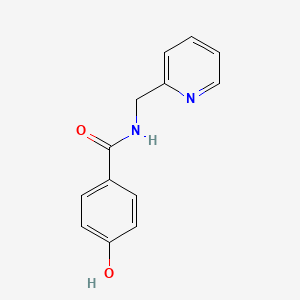
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine, also known as GBR-12909, is a compound that belongs to the piperazine family. It is a selective dopamine reuptake inhibitor that has been widely studied for its potential applications in the field of neuroscience.
科学研究应用
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine has been extensively studied for its potential applications in the field of neuroscience. It has been used as a research tool to study the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine has also been used to investigate the effects of dopamine on behavior, cognition, and mood.
作用机制
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine selectively inhibits the reuptake of dopamine by binding to the dopamine transporter protein. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopamine signaling. The increased dopamine signaling can have various effects on behavior, cognition, and mood.
Biochemical and physiological effects:
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine has been shown to increase dopamine levels in the brain, leading to enhanced dopamine signaling. This can result in various biochemical and physiological effects such as increased locomotor activity, improved cognitive function, and enhanced mood. However, prolonged exposure to 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine can lead to dopamine receptor downregulation and desensitization, which can result in a decrease in dopamine signaling.
实验室实验的优点和局限性
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine has several advantages for lab experiments, including its high selectivity for the dopamine transporter, its ability to cross the blood-brain barrier, and its relatively long half-life. However, 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine also has some limitations, including its potential for dopamine receptor downregulation and desensitization, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the study of 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine. One potential direction is to investigate its potential applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Another direction is to study the effects of 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to understand the long-term effects of 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine on dopamine signaling and its potential for dopamine receptor downregulation and desensitization.
合成方法
1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine can be synthesized by the reaction of 1-(2-methoxybenzyl)piperazine with 2-naphthaldehyde in the presence of a reducing agent such as sodium borohydride. The product can be purified by column chromatography to obtain a pure compound.
属性
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-26-23-9-5-4-8-22(23)18-25-14-12-24(13-15-25)17-19-10-11-20-6-2-3-7-21(20)16-19/h2-11,16H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGUKIULEVMQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5868195.png)


![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)

![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)





![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)